N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a hydroxy group, a pyrrole ring, and an isoxazole ring, which contribute to its diverse chemical behavior and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Construction of the Isoxazole Ring: The isoxazole ring is typically formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final step involves coupling the synthesized intermediates through amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: LiAlH4, NaBH4.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-5-phenylisoxazole-3-carboxamide can be compared with other similar compounds, such as:
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2-phenoxyacetamide: Similar structure but different functional groups, leading to distinct chemical behavior and applications.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-2,4,5-trimethylbenzenesulfonamide: Contains a sulfonamide group, which may confer different biological activities.
N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-(phenylsulfonyl)propanamide:
Properties
IUPAC Name |
N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-21-11-5-8-15(21)16(22)9-10-19-18(23)14-12-17(24-20-14)13-6-3-2-4-7-13/h2-8,11-12,16,22H,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEKOHHPDPHLGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CCNC(=O)C2=NOC(=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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